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Compound of Interest

Compound Name: 4-Chlororesorcinol

Cat. No.: B043231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Chlororesorcinol (4-chloro-1,3-dihydroxybenzene), a compound of interest in various

chemical and pharmaceutical research fields. This document presents nuclear magnetic

resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in a

structured format, accompanied by detailed experimental protocols to aid in the replication and

verification of these findings.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Chlororesorcinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Chlororesorcinol provides information about the chemical

environment of the hydrogen atoms in the molecule. The data presented below was reported in

a deuterated chloroform (CDCl₃) solvent.
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Proton Assignment
Chemical Shift (δ)

[ppm]
Multiplicity

Coupling Constant

(J) [Hz]

H-6 7.14 d 8.6

H-5 6.53 d 8.6

H-2 6.38 s -

OH 5.56, 5.02 br s -

Table 1: ¹H NMR Spectroscopic Data for 4-Chlororesorcinol in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the 4-
Chlororesorcinol molecule. Due to the lack of a readily available public peak list, the following

chemical shifts are estimated based on typical values for substituted phenolic compounds.

Carbon Assignment Estimated Chemical Shift (δ) [ppm]

C-4 (C-Cl) 115 - 125

C-1, C-3 (C-OH) 150 - 160

C-2, C-5, C-6 (C-H) 100 - 115

Table 2: Estimated ¹³C NMR Chemical Shifts for 4-Chlororesorcinol.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Chlororesorcinol highlights the characteristic vibrational frequencies of

its functional groups. The following table lists the major absorption peaks.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400 (broad) O-H stretch Phenolic -OH

3100 - 3000 C-H stretch Aromatic C-H

1620 - 1580 C=C stretch Aromatic ring

1500 - 1400 C=C stretch Aromatic ring

1300 - 1200 C-O stretch Phenolic C-O

850 - 750 C-H bend (out-of-plane) Aromatic C-H

700 - 600 C-Cl stretch Aryl chloride

Table 3: Major IR Absorption Peaks for 4-Chlororesorcinol.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4-Chlororesorcinol in a suitable solvent shows a characteristic

absorption maximum (λmax) in the ultraviolet region.

Parameter Value

λmax 280 nm

Table 4: UV-Vis Absorption Data for 4-Chlororesorcinol.

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy (¹H and ¹³C)
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of solid 4-Chlororesorcinol.

Materials and Equipment:
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4-Chlororesorcinol sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tubes (5 mm)

NMR spectrometer (e.g., 300 MHz or higher)

Volumetric flasks and pipettes

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the 4-Chlororesorcinol sample.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g.,

CDCl₃) in a clean, dry vial.

Add a small amount of TMS as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the appropriate spectral width (e.g., -2 to 12 ppm).
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Use a standard single-pulse experiment.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0 ppm.

¹³C NMR Acquisition:

Set the appropriate spectral width (e.g., 0 to 200 ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Acquire a larger number of scans due to the low natural abundance of ¹³C (typically

several hundred to thousands of scans).

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the TMS signal at 0 ppm or the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the FTIR spectrum of solid 4-Chlororesorcinol using an Attenuated Total

Reflectance (ATR) accessory.

Materials and Equipment:

4-Chlororesorcinol sample (solid)

FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

Spatula

Cleaning solvent (e.g., isopropanol) and lint-free wipes

Procedure:
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Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a lint-free tissue soaked in a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of the solid 4-Chlororesorcinol sample onto the center of the ATR

crystal.

Lower the ATR press and apply consistent pressure to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The resulting spectrum will be displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Cleaning:

After the measurement, release the pressure, remove the sample, and clean the ATR

crystal thoroughly with a suitable solvent and lint-free wipes.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV-Vis absorption spectrum and the wavelength of maximum

absorbance (λmax) of 4-Chlororesorcinol.

Materials and Equipment:

4-Chlororesorcinol sample

Spectroscopic grade solvent (e.g., ethanol, methanol, or water)
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UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Procedure:

Solution Preparation:

Prepare a stock solution of 4-Chlororesorcinol of a known concentration in the chosen

spectroscopic grade solvent.

From the stock solution, prepare a series of dilutions to a concentration range that gives

absorbance readings within the linear range of the instrument (typically 0.1 to 1.0 AU).

Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Set the desired wavelength range for the scan (e.g., 200-400 nm).

Measurement:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Rinse the cuvette with the sample solution before filling it.

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

The wavelength of maximum absorbance (λmax) will be identified from the resulting

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Chlororesorcinol.
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Spectroscopic Analysis Workflow for 4-Chlororesorcinol

Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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